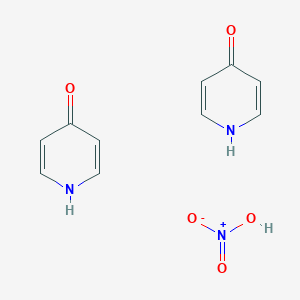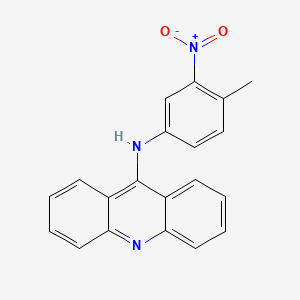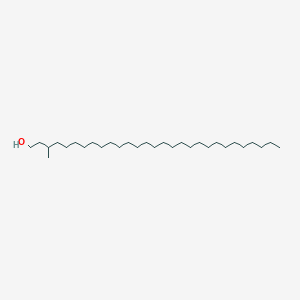
1-Nonacosanol, 3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nonacosanol, 3-methyl- is a long-chain aliphatic alcohol with a molecular formula of C30H62O It is a derivative of 1-Nonacosanol, which is a straight-chain aliphatic 29-carbon primary fatty alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Nonacosanol, 3-methyl- can be synthesized through various organic synthesis methods. One common approach involves the reduction of the corresponding aldehyde or ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of 1-Nonacosanol, 3-methyl- often involves the extraction of natural sources followed by purification processes. The compound can be isolated from plant waxes or other natural materials using techniques such as solvent extraction, distillation, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-Nonacosanol, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group in 1-Nonacosanol, 3-methyl- can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 3-Methyl-1-nonacosanal or 3-Methyl-1-nonacosanoic acid.
Reduction: 3-Methyl-nonacosane.
Substitution: 3-Methyl-1-nonacosyl chloride.
Aplicaciones Científicas De Investigación
1-Nonacosanol, 3-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its role in plant physiology and its potential effects on plant growth and development.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products due to its long-chain structure and hydrophobic properties.
Mecanismo De Acción
The mechanism of action of 1-Nonacosanol, 3-methyl- involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
1-Nonacosanol: A straight-chain aliphatic 29-carbon primary fatty alcohol.
Nonacosane: A straight-chain hydrocarbon with a molecular formula of C29H60.
1-Triacontanol: A 30-carbon primary fatty alcohol similar in structure to 1-Nonacosanol, 3-methyl-.
Comparison: 1-Nonacosanol, 3-methyl- is unique due to the presence of a methyl group at the third carbon position, which can influence its chemical reactivity and physical properties. Compared to 1-Nonacosanol and Nonacosane, the methyl substitution may enhance its hydrophobicity and alter its interaction with biological membranes and enzymes.
Propiedades
Número CAS |
144751-00-8 |
|---|---|
Fórmula molecular |
C30H62O |
Peso molecular |
438.8 g/mol |
Nombre IUPAC |
3-methylnonacosan-1-ol |
InChI |
InChI=1S/C30H62O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-30(2)28-29-31/h30-31H,3-29H2,1-2H3 |
Clave InChI |
KRYFHCLJLPIRLE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine](/img/structure/B12546159.png)
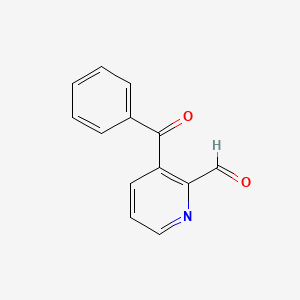
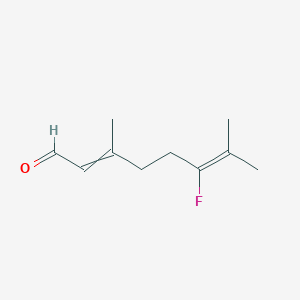
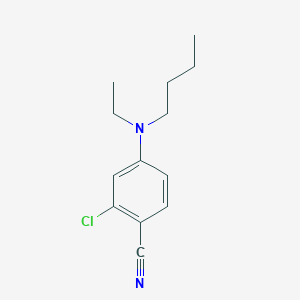

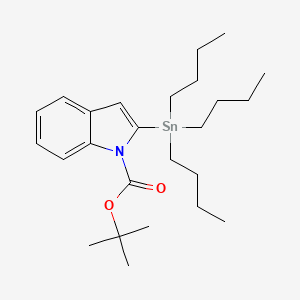
![{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile](/img/structure/B12546193.png)
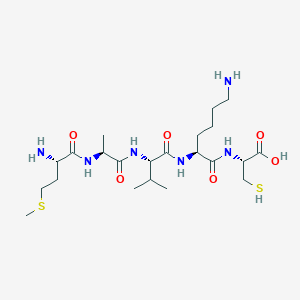
![N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B12546204.png)
![2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12546208.png)

